molecular formula C20H28N2O5 B11159230 1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11159230
M. Wt: 376.4 g/mol
InChI Key: CVPMJDWEOKGQLR-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of anilides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclohexyl group, and a trimethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H28N2O5/c1-25-16-10-14(11-17(26-2)19(16)27-3)21-20(24)13-9-18(23)22(12-13)15-7-5-4-6-8-15/h10-11,13,15H,4-9,12H2,1-3H3,(H,21,24)

InChI Key

CVPMJDWEOKGQLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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